2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
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Overview
Description
Scientific Research Applications
- The emergence of multidrug-resistant pathogens poses a significant global health threat. Researchers have synthesized a novel series of 1,4-disubstituted 1,2,3-triazole–imidazo[1,2-a]pyrazine conjugates using copper-catalyzed azide–alkyne cycloaddition. These compounds exhibit potent antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi .
- By strategically utilizing structurally diverse non-active groups, 2-(2-oxo-3-pyridyl)benzothiazole-2-one has been identified as a promising herbicidal lead scaffold. Starting from benzothiazole, a common non-active portion in herbicides, researchers synthesized a series of derivatives. These compounds were evaluated for their herbicidal activity .
- The compound has been explored in O-benzylation reactions. Researchers investigated microwave irradiation to promote and activate O-benzylation of related compounds. This work contributes to the development of efficient synthetic methods .
- Imidazole-containing compounds, including derivatives of 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, were synthesized and evaluated for anti-tubercular activity. Several compounds exhibited potent effects against Mycobacterium tuberculosis strains .
- Researchers optimized the synthesis of 2-phenylimidazo[1,2-a]pyridine using 2-aminopyridine and α-bromoacetophenone. Water-mediated reactions under microwave irradiation yielded the desired product efficiently .
- The newly synthesized compounds were characterized by polarizing optical microscopy (POM). They exhibit enantiotropic nematogenic behavior without smectogenic character. Phase transition temperatures and textures were determined .
Antimicrobial Agents
Herbicidal Activity
O-Benzylation Reactions
Anti-Tubercular Potential
Imidazo[1,2-a]pyridine Synthesis
Mesomorphic Behavior Studies
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c20-16(24)11-26-19-22-14-9-5-4-8-13(14)17-21-15(18(25)23(17)19)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGWVYMVNWKSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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